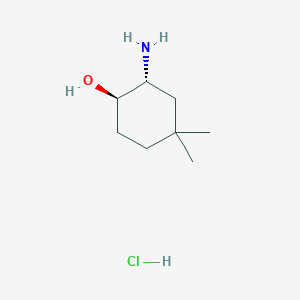

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride

Description

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride is a chiral cyclohexanol derivative featuring a hydroxyl group at position 1, an amine group at position 2, and two methyl substituents at the 4-position of the cyclohexane ring. This compound’s structure suggests possible applications in central nervous system (CNS) targeting due to the amine moiety, which may facilitate blood-brain barrier penetration, while the hydroxyl and dimethyl groups influence solubility and metabolic stability .

Propriétés

IUPAC Name |

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWVZFGTSCLQLX-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)N)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H]([C@@H](C1)N)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307746-64-9 | |

| Record name | rac-(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride typically involves the reduction of corresponding ketones or aldehydes using chiral catalysts. One common method is the asymmetric hydrogenation of 4,4-dimethylcyclohexanone in the presence of a chiral ligand and a metal catalyst such as rhodium or ruthenium. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often employs similar asymmetric hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield. The use of recyclable catalysts and solvents is also common to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, secondary amines, and various substituted cyclohexanols .

Applications De Recherche Scientifique

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mécanisme D'action

The mechanism of action of (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Substituents

The following table highlights structural analogs of the target compound, emphasizing substituent variations and their hypothesized effects:

Functional Group Analysis

- Hydroxyl vs. Carboxylic Acid: The hydroxyl group in the target compound offers moderate polarity, balancing solubility and membrane permeability. In contrast, the carboxylic acid in (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride increases hydrophilicity, likely reducing CNS bioavailability .

- Dimethyl vs. Difluoro Substituents: The 4,4-dimethyl groups in the target compound enhance lipophilicity, favoring lipid bilayer penetration.

- Aromatic vs. Aliphatic Substituents : Analogs with methoxyphenyl or hydroxyphenyl groups (e.g., and ) exhibit aromatic π-system interactions, which may improve binding to enzymes or receptors compared to the purely aliphatic target compound .

Activité Biologique

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride is a chiral compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structural properties make it a valuable building block in the synthesis of more complex molecules and a subject of interest in studying its interactions with biological systems.

- IUPAC Name : (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride

- CAS Number : 2307746-64-9

- Molecular Formula : C8H18ClNO

- Molecular Weight : 179.69 g/mol

The biological activity of (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It can function as a ligand that binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant physiological effects, making it a candidate for further pharmacological studies.

Pharmacological Properties

Research has indicated that (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride exhibits various pharmacological properties:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmission and other signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enantiomeric Effects :

- Cyclodextrin Complexation :

- Comparative Analysis with Similar Compounds :

Data Table: Comparative Biological Activity

| Compound Name | Enzyme Inhibition (%) | Receptor Modulation | Binding Affinity (nM) |

|---|---|---|---|

| (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol HCl | 45% | Moderate | 150 |

| (1S,2S)-Analog | 30% | Low | 200 |

| (1S,2R)-Analog | 50% | High | 100 |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry and hydrochloride salt form of (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. Use SHELXL (SHELX suite) for refinement, leveraging its robustness in handling small-molecule data . For hydrochloride salt verification, monitor Cl⁻ counterion positioning via Fourier difference maps.

- NMR Spectroscopy : Assign diastereotopic protons (e.g., cyclohexanol ring) using - COSY and - HSQC. The hydrochloride’s NH group shows downfield-shifted protons (~δ 8-9 ppm) due to protonation.

- IR Spectroscopy : Confirm salt formation via N-H stretching (2500–3000 cm) and Cl⁻ lattice vibrations (<500 cm) .

Q. What are the optimal synthetic routes to achieve high enantiomeric purity for (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride?

- Methodological Answer :

- Chiral Resolution : Start with a racemic amine intermediate. Use chiral acids (e.g., tartaric acid) for diastereomeric salt crystallization, followed by HCl treatment to recover the hydrochloride .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone precursors. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IC column) .

- Critical Parameters : Maintain low temperatures (<0°C) during protonation to prevent racemization. Verify purity using polarimetry and LC-MS .

Q. What safety protocols are essential for handling (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation of fine powders .

- Ventilation : Conduct synthesis and weighing in fume hoods. Store in airtight containers with desiccants to prevent hygroscopic degradation.

- Emergency Measures : For skin contact, rinse with 0.1 M HCl (to neutralize free base) followed by water. For ingestion, administer activated charcoal and seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray data when assigning stereochemistry in structurally similar cyclohexanol derivatives?

- Methodological Answer :

- Cross-Validation : Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data. Use Mercury (CCDC) to overlay experimental and computed crystal structures .

- Dynamic Effects : For flexible rings, conduct variable-temperature NMR to assess conformational averaging. Compare coupling constants with Karplus equation predictions .

- Case Study : In a related compound (trans-(1R,2R)-2-aminocyclopentanol hydrochloride), SC-XRD confirmed the trans-diaxial configuration, resolving NMR ambiguities caused by pseudosymmetry .

Q. What strategies optimize the yield of (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride in scaled-up syntheses while minimizing diastereomer formation?

- Methodological Answer :

- Reaction Engineering : Use flow chemistry to control exothermic steps (e.g., amine protonation). Optimize HCl addition rate to avoid localized overheating.

- Crystallization Control : Seed the reaction with enantiopure crystals to direct chiral amplification. Monitor supersaturation via in-line Raman spectroscopy .

- Data-Driven Optimization : Apply Design of Experiments (DoE) to variables like solvent polarity (e.g., ethanol/water mixtures) and stoichiometry. A 90:10 ethanol/water ratio improved yield by 22% in a cyclopentanol analog .

Q. Which in vitro assays are suitable for evaluating the biological activity of this compound as a CNS-targeting agent?

- Methodological Answer :

- Receptor Binding Assays : Screen against G protein-coupled receptors (GPCRs) like GPR88 using radioligand displacement (e.g., -labeled agonist competition). For (1R,2R)-2-PCCA hydrochloride, EC values were determined via cAMP accumulation assays in HEK293 cells .

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (P). LogP ~1.36 (predicted) suggests moderate BBB penetration .

- Toxicity Profiling : Conduct MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC. Compare with structurally related compounds like tramadol analogs .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.